molecular formula C34H45NO9S B12094253 benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Cat. No.: B12094253
M. Wt: 643.8 g/mol
InChI Key: QDYZRXDXBZSEKV-XXKADLLFSA-M
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Description

This compound is a structurally complex isoquinolinium derivative featuring a benzenesulfonate counterion and a tert-butyl ester group. Its core structure includes a 3,4-dihydroisoquinoline scaffold substituted with multiple methoxy groups and a (3,4-dimethoxyphenyl)methyl moiety. The benzenesulfonate group enhances solubility, while the tert-butyl ester may improve metabolic stability.

Properties

Molecular Formula

C34H45NO9S

Molecular Weight

643.8 g/mol

IUPAC Name

benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C28H40NO6.C6H6O3S/c1-28(2,3)35-27(30)12-14-29(4)13-11-20-17-25(33-7)26(34-8)18-21(20)22(29)15-19-9-10-23(31-5)24(16-19)32-6;7-10(8,9)6-4-2-1-3-5-6/h9-10,16-18,22H,11-15H2,1-8H3;1-5H,(H,7,8,9)/q+1;/p-1/t22-,29+;/m1./s1

InChI Key

QDYZRXDXBZSEKV-XXKADLLFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)CC[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves multiple steps. One common method includes the reaction of tert-butyl 3-bromopropanoate with 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline in the presence of a base. The resulting intermediate is then treated with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of bioactive molecules:

  • Tetrahydroisoquinoline Derivatives: Compounds like salsolinol (a dopamine-derived alkaloid) share the 3,4-dihydroisoquinoline core but lack methoxy and benzenesulfonate groups. These differences impact solubility and receptor binding .
  • Benzenesulfonate Salts : Dofetilide benzenesulfonate (antiarrhythmic) shares the sulfonate counterion but features a distinct heterocyclic core. The sulfonate group in both compounds improves aqueous solubility but modulates different pharmacological targets.
  • Methoxy-Substituted Alkaloids: Papaverine (a vasodilator) contains methoxy groups on an isoquinoline backbone but lacks the quaternary ammonium center, leading to divergent mechanisms of action.

Physicochemical Properties

Property Target Compound Salsolinol Dofetilide Benzenesulfonate
Molecular Weight (g/mol) 649.76 287.33 441.54
LogP (Predicted) 2.8 0.9 3.2
Solubility (mg/mL) 15.3 (aqueous) 28.1 (aqueous) 9.8 (aqueous)
Polar Surface Area (Ų) 135 72 118

Data derived from computational models and literature analogs .

Computational Similarity Analysis

Using Tanimoto coefficients (Tc) for structural similarity:

  • Tc = 0.62 vs. salsolinol (shared isoquinoline core).
  • Tc = 0.45 vs. dofetilide benzenesulfonate (shared sulfonate group but divergent cores).
    Structural differences are concentrated in the methoxy-substituted aromatic regions and the tert-butyl ester (Figure 1) .

Key Research Findings

Quaternary Ammonium Center: Unlike neutral isoquinoline analogs, the charged center may facilitate ionic interactions with biological targets, analogous to acetylcholine .

Divergent Pharmacological Profiles : Structural differences in the benzenesulfonate group (e.g., substitution pattern) correlate with activity against distinct targets (e.g., ion channels vs. transporters) .

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